![molecular formula C15H10F2N2OS2 B2676606 2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941925-70-8](/img/structure/B2676606.png)
2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the search results, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Anti-Tubercular Activity
Abstract: Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds with promising in vitro and in vivo activity. These molecules exhibit better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs .
Details:Quorum Sensing Inhibition
Abstract: A library of benzo[d]thiazole/quinoline-2-thiol compounds, including our protagonist, was designed, synthesized, and evaluated as novel quorum sensing inhibitors .
Therapeutic Potential
Abstract: Imidazole-containing compounds, including our compound of interest, have therapeutic potential. Further research is needed to explore their specific applications .
Organic Light-Emitting Diodes (OLEDs)
Abstract: After coordination with boron complexes, these compounds exhibit significant blue-shifted and enhanced emission. They are successfully used as dopants in OLEDs, demonstrating strong emission and low turn-on voltages .
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS2/c1-21-10-6-3-7-11-13(10)18-15(22-11)19-14(20)12-8(16)4-2-5-9(12)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHOGAZYRQNDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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